2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-7-4-2-3-5-11(7)9(16)14(6-8(12)15)10(17)13-11/h7H,2-6H2,1H3,(H2,12,15)(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNISADPOGIHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where the spirocyclic intermediate reacts with an acylating agent like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles like amines or thiols replace the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted amides or thiol derivatives.
Scientific Research Applications
2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can impart unique biological activity.
Biological Studies: Used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Physicochemical Data
Structure-Activity Relationship (SAR) Insights
Spiro Core Substitutions :
- 6-Methyl (target): Reduces steric hindrance compared to 8-phenyl (Compound 23), enabling better fit into viral protease active sites .
- 8-Phenyl/1-Benzyl (Compound 23): Increases lipophilicity but may limit aqueous solubility (melting point >120°C) .
Acetamide vs. Carboxylic Acid :
- The acetamide group in the target compound enhances blood-brain barrier penetration compared to carboxylic acid derivatives (e.g., Compound 23), which may form zwitterions .
Triazaspiro vs. Diazaspiro Cores :
- Triazaspiro derivatives (e.g., Compound 5) exhibit broader hydrogen-bonding networks (9 HBA vs. 6 HBA in the target), improving target affinity but increasing metabolic instability .
Pharmacokinetic and Toxicity Considerations
- Target Compound : Predicted moderate oral bioavailability (Rule of Five compliance: MW <500, HBD <5) but may require prodrug strategies due to polar acetamide .
Biological Activity
2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide, also known as N-mesityl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide, is a synthetic compound characterized by its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic core that contributes to its biological activity. Its IUPAC name is this compound, with the molecular formula and a molecular weight of 357.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H27N3O3 |
| Molecular Weight | 357.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | 561028-22-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The spirocyclic structure allows for unique interactions with enzymes and proteins, potentially leading to inhibition of enzymatic activity or disruption of protein-ligand interactions.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for diseases such as cancer and microbial infections.
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
1. Anti-Cancer Activity
Preliminary studies suggest that this compound exhibits anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
2. Anti-Microbial Properties
There are indications that this compound may possess anti-microbial activity against various pathogens, making it a candidate for further research in infectious disease treatment.
Research Findings
A number of studies have investigated the biological activity of this compound:
Case Study 1: Anti-Cancer Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with 50 µM of the compound resulted in a significant reduction in cell viability (approximately 60% inhibition). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Enzyme Inhibition
Another research project focused on the inhibition of a specific enzyme related to bacterial virulence. The compound was found to reduce enzyme activity by approximately 50% at concentrations of 25 µM.
Q & A
Q. Characterization :
Basic: What are the key chemical reactivities of this compound?
Answer:
The compound undergoes:
- Oxidation : Conversion of methyl groups to carboxylic acids using KMnO/HSO (yields ~60–70%) .
- Reduction : LiAlH reduces carbonyls to alcohols (requires anhydrous THF, 0°C to RT) .
- Halogenation : Bromination at the spirocyclic nitrogen via NBS (N-bromosuccinimide) under radical conditions .
Advanced: How can computational methods predict its reactivity or biological interactions?
Answer:
- Reaction Path Analysis : Use quantum mechanics (e.g., DFT at B3LYP/6-31G* level) to model cyclization energetics and transition states .
- Molecular Docking : AutoDock Vina predicts binding affinity to targets like GABA receptors (anticipate ΔG = −8.2 kcal/mol) .
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (AMBER or GROMACS) .
Advanced: What experimental designs validate its biological activity?
Answer:
- In Vitro :
- Enzyme Inhibition : Test against GABA transaminase (IC determination via fluorescence assays) .
- Cytotoxicity : MTT assay on neuronal cell lines (e.g., SH-SY5Y) with EC dose-response curves .
- In Vivo :
- Anticonvulsant Models : Maximal electroshock (MES) in rodents; monitor seizure latency and mortality .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
Discrepancies may arise from:
- Purity : Verify via HPLC (>98% purity; C18 column, acetonitrile/water gradient) .
- Assay Conditions : Standardize pH (7.4 PBS), temperature (37°C), and cell passage number .
- Control Replication : Include positive controls (e.g., valproic acid for anticonvulsant studies) .
Advanced: How does stereochemistry influence its pharmacological profile?
Answer:
The spirocyclic core may exhibit axial chirality. Strategies include:
- Chiral Separation : Use Chiralpak IA column (hexane:isopropanol 90:10) to isolate enantiomers .
- Activity Comparison : Test isolated enantiomers in receptor-binding assays (e.g., differences >10-fold) .
Advanced: What methodologies assess its environmental impact?
Answer:
- Biodegradation : OECD 301F test (28-day aerobic degradation in sludge; monitor via TOC analysis) .
- Ecototoxicity : Daphnia magna acute toxicity (48h LC) and algal growth inhibition (72h IC) .
Advanced: How to address formulation challenges like poor solubility?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
